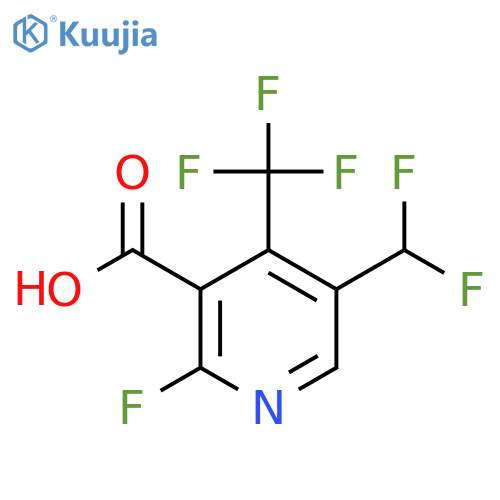

Cas no 1806934-07-5 (5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid)

1806934-07-5 structure

商品名:5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid

CAS番号:1806934-07-5

MF:C8H3F6NO2

メガワット:259.105343103409

CID:4886313

5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid

-

- インチ: 1S/C8H3F6NO2/c9-5(10)2-1-15-6(11)3(7(16)17)4(2)8(12,13)14/h1,5H,(H,16,17)

- InChIKey: HCUMCIRUHLEUSI-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(C(=O)O)=C(N=CC=1C(F)F)F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 294

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 50.2

5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029031044-1g |

5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid |

1806934-07-5 | 95% | 1g |

$2,895.00 | 2022-03-31 | |

| Alichem | A029031044-500mg |

5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid |

1806934-07-5 | 95% | 500mg |

$1,617.60 | 2022-03-31 | |

| Alichem | A029031044-250mg |

5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid |

1806934-07-5 | 95% | 250mg |

$1,038.80 | 2022-03-31 |

5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid 関連文献

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

1806934-07-5 (5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid) 関連製品

- 2279938-29-1(Alkyne-SS-COOH)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量